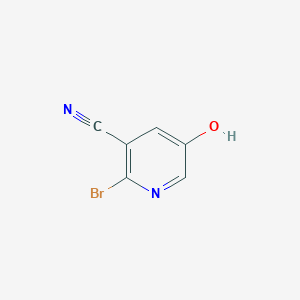

2-Bromo-5-hydroxynicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrN2O |

|---|---|

Molecular Weight |

199.00 g/mol |

IUPAC Name |

2-bromo-5-hydroxypyridine-3-carbonitrile |

InChI |

InChI=1S/C6H3BrN2O/c7-6-4(2-8)1-5(10)3-9-6/h1,3,10H |

InChI Key |

XXTUCGTWUJYPNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 5 Hydroxynicotinonitrile

Strategies for Direct Introduction of Bromine onto the Nicotinonitrile Core

The direct introduction of a bromine atom at the C-2 position of a pre-formed 5-hydroxynicotinonitrile core is a primary synthetic consideration. The success of this approach hinges on overcoming the directing effects of the existing hydroxyl and cyano substituents.

Regioselective Bromination Approaches to 5-Hydroxynicotinonitrile Precursors

The hydroxyl group at the 5-position and the cyano group at the 3-position of the pyridine (B92270) ring significantly influence the regiochemical outcome of electrophilic substitution reactions. The hydroxyl group is an activating, ortho-, para-directing substituent, while the cyano group is a deactivating, meta-directing substituent. This combination makes direct bromination at the C-2 position challenging, as the C-4 and C-6 positions are also activated.

One plausible approach involves the electrophilic bromination of 5-hydroxynicotinonitrile. Reagents such as N-bromosuccinimide (NBS) are commonly employed for the bromination of activated aromatic systems. wordpress.com The reaction conditions, including solvent and temperature, would need to be carefully optimized to favor bromination at the desired C-2 position over other activated sites. For instance, the synthesis of the analogous compound, 2-bromo-5-hydroxybenzonitrile, is achieved through the bromination of 5-hydroxybenzonitrile with NBS. nih.gov

Table 1: Proposed Conditions for Direct Bromination of 5-Hydroxynicotinonitrile

| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Expected Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | None | Room Temperature | Mixture of brominated isomers, optimization required. |

| Bromine (Br₂) | Acetic Acid | None | 0-25 °C | Potential for over-bromination and side reactions. |

| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | Dichloromethane | None | Room Temperature | Milder alternative to Br₂, may offer better selectivity. google.com |

Catalytic Systems for Halogenation Reactions

The use of catalytic systems can enhance the regioselectivity and efficiency of bromination reactions. Lewis acids are known to catalyze electrophilic aromatic brominations. google.com However, for electron-rich pyridine systems, the catalyst choice is critical to avoid unwanted side reactions. A patent for the bromination of pyridine derivatives suggests the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), with the potential for radical initiation under UV light or with chemical initiators for certain substrates. google.com For the targeted bromination of 5-hydroxynicotinonitrile, a catalyst that modulates the reactivity of the brominating agent without strongly coordinating to the pyridine nitrogen would be ideal.

Multi-Step Synthesis from Readily Available Pyridine Derivatives

A multi-step approach, involving the sequential introduction of the required functional groups, offers a more controlled route to 2-bromo-5-hydroxynicotinonitrile. This strategy allows for the circumvention of regioselectivity issues encountered in direct bromination.

Cyclization and Ring-Forming Reactions for Nicotinonitrile Framework

The nicotinonitrile framework itself can be constructed from acyclic precursors through cyclization reactions. One common method involves the reaction of an enone with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate. chemrxiv.org By carefully selecting the starting materials, a substituted pyridine ring can be formed, which can then be further functionalized. For example, the synthesis of various pyridinone derivatives, which can be converted to the corresponding nicotinonitriles, has been reported. chemrxiv.org

Table 2: Potential Cyclization Strategies for 5-Hydroxynicotinonitrile Precursors

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product Type |

| Malononitrile | Acetoacetic ester derivative | Base (e.g., piperidine) | Substituted 2-hydroxynicotinonitrile |

| Ethyl cyanoacetate | α,β-Unsaturated ketone | Ammonium acetate | Dihydropyridinone, then oxidized |

| 1,3-Dicarbonyl compound | Enaminonitrile | Acid or base catalyst | Substituted nicotinonitrile |

Sequential Functional Group Interconversions (Hydroxylation, Nitrilation, Bromination)

A plausible and controlled multi-step synthesis could start from a readily available substituted pyridine, such as 2-aminopyridine. The following sequence illustrates a potential pathway:

Bromination of 2-Aminopyridine: 2-Aminopyridine can be regioselectively brominated at the 5-position to yield 2-amino-5-bromopyridine (B118841). This reaction is well-documented and can be carried out using bromine in acetic acid. patsnap.com

Conversion of the Amino Group to a Hydroxyl Group: The amino group of 2-amino-5-bromopyridine can be converted to a hydroxyl group. A common method for this transformation is via a diazotization reaction followed by hydrolysis.

Introduction of the Cyano Group: The introduction of the cyano group to form a nicotinonitrile can be challenging. One potential route is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a cyanide salt, typically copper(I) cyanide. organic-chemistry.orgacsgcipr.org An alternative starting material could be 2-amino-5-hydroxypyridine (B112774), which can be synthesized in four steps from 2-amino-5-bromopyridine. researchgate.netasianpubs.org The amino group of 2-amino-5-hydroxypyridine could then be converted to a nitrile via the Sandmeyer reaction.

Final Bromination or Cyanation: Depending on the chosen pathway, the final step would involve either the bromination of a 5-hydroxynicotinonitrile precursor or the cyanation of a 2-bromo-5-hydroxypyridine (B120221) precursor. A photochemically enabled, nickel-catalyzed cyanation of aryl halides has been reported as a modern alternative to traditional methods. organic-chemistry.org

Table 3: Illustrative Multi-Step Synthetic Pathway

| Starting Material | Step 1: Reagent/Product | Step 2: Reagent/Product | Step 3: Reagent/Product | Final Product |

| 2-Aminopyridine | Br₂/AcOH -> 2-Amino-5-bromopyridine | NaNO₂/H₂SO₄, then H₂O -> 2-Bromo-5-hydroxypyridine | CuCN -> this compound | This compound |

| 2-Amino-5-hydroxypyridine | NaNO₂/HCl, then CuCN -> 5-Hydroxynicotinonitrile | NBS/Acetonitrile -> this compound | - | This compound |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Hydroxynicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Bromo-5-hydroxynicotinonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques offers a comprehensive analysis of its molecular architecture.

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromo, hydroxyl, and cyano substituents.

The electron-withdrawing nature of the bromine atom at the C2 position and the cyano group at the C3 position, combined with the electron-donating effect of the hydroxyl group at the C5 position, results in a predictable pattern. The proton at the C4 position (H4) is anticipated to appear at a lower field (higher ppm value) compared to the proton at the C6 position (H6). This is due to the cumulative deshielding effects of the adjacent bromo and cyano groups on H4. Conversely, H6 is primarily influenced by the adjacent electron-donating hydroxyl group and the ring nitrogen, leading to a more upfield resonance.

The two protons, being on adjacent carbons (H4 and H6 are meta to each other), will exhibit spin-spin coupling, appearing as doublets. The coupling constant (J), typically around 2-3 Hz for meta coupling in a pyridine ring, provides evidence of their spatial relationship. The presence of the hydroxyl proton (-OH) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~ 8.2 - 8.4 | Doublet (d) | ~ 2.5 |

| H6 | ~ 7.5 - 7.7 | Doublet (d) | ~ 2.5 |

| 5-OH | Variable (e.g., 5.0 - 10.0) | Broad Singlet (br s) | - |

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each of the six carbon atoms in the molecule. The chemical shifts of these carbons are diagnostic of their chemical environment and the nature of the attached substituents.

C2 (bearing the Bromine atom): This carbon is expected to have a chemical shift significantly influenced by the direct attachment of the electronegative bromine atom, typically appearing in the range of 140-145 ppm.

C3 (bearing the Cyano group): The carbon of the nitrile group (-CN) itself will have a characteristic chemical shift around 115-120 ppm. The pyridine carbon to which it is attached (C3) will be deshielded, appearing in the downfield region.

C5 (bearing the Hydroxyl group): The attachment of the oxygen atom causes a strong deshielding effect, resulting in a downfield chemical shift for C5, typically in the range of 155-160 ppm.

C4 and C6: These carbons are attached to hydrogen atoms and their chemical shifts will be influenced by the neighboring substituents. C4, situated between the cyano and hydroxyl groups, is expected to be more deshielded than C6.

C3 (ipso-carbon to CN): This carbon atom's resonance is often observed at a lower field due to the electron-withdrawing nature of the nitrile group.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 142.0 |

| C3 | ~ 110.0 |

| C4 | ~ 145.0 |

| C5 | ~ 158.0 |

| C6 | ~ 125.0 |

| CN | ~ 117.0 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. chemicalbook.comchemguide.co.uk For this compound, a cross-peak would be observed between the signals for H4 and H6, confirming their meta relationship. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. chemguide.co.uk It would show a correlation peak between the H4 signal and the C4 signal, and another between the H6 signal and the C6 signal, allowing for the definitive assignment of these carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons (those without attached protons) and piecing together the molecular framework. Key expected correlations include:

H4 correlating to C2, C3, C5, C6, and the CN carbon.

H6 correlating to C2, C4, C5, and the CN carbon. These long-range correlations would unequivocally confirm the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, even if they are not directly coupled through bonds. For a planar molecule like this, NOESY can help confirm through-space proximities between the ring protons and potentially with protons of neighboring molecules in concentrated solutions, although its utility for this specific structure is primarily for confirming the absence of unexpected stereoisomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which can be used to determine the elemental formula of the compound. measurlabs.commeasurlabs.com The molecular formula for this compound is C₆H₃BrN₂O.

The presence of bromine is a key feature that HRMS can confirm. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance. youtube.com This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum, where two peaks of nearly equal intensity are observed, separated by two mass units (M⁺ and M+2).

The calculated exact masses for the two main isotopic molecular ions are:

[C₆H₃⁷⁹BrN₂O]⁺: 197.9456 Da

[C₆H₃⁸¹BrN₂O]⁺: 199.9435 Da

Observing this doublet at the predicted m/z values with a mass accuracy typically within 5 ppm provides strong evidence for the proposed elemental composition. researchgate.net

HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass (Da) |

| [C₆H₃BrN₂O]⁺ | ⁷⁹Br | 197.9456 |

| [C₆H₃BrN₂O]⁺ | ⁸¹Br | 199.9435 |

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. wikipedia.org For this compound, several key fragmentation pathways can be predicted:

Loss of a Bromine Radical: A common fragmentation for bromo-aromatic compounds is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This would result in a fragment ion at m/z 119.

Loss of Carbon Monoxide (CO): Phenolic compounds often undergo fragmentation by losing a molecule of carbon monoxide. This would lead to a fragment from the [M-Br]⁺ ion at m/z 91.

Loss of Hydrogen Cyanide (HCN): The nitrile group can be lost as a neutral molecule of HCN from the pyridine ring after initial fragmentation, typically after the loss of bromine. This would result in a fragment ion at m/z 92 from the [M-Br]⁺ ion.

The observation of these characteristic fragment ions, along with the distinctive M/M+2 isotopic pattern of the molecular ion, provides compelling evidence for the structure of this compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The key functional groups in this compound and their expected FTIR absorption regions are:

O-H Stretching: The hydroxyl (-OH) group is expected to exhibit a broad and strong absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is typically due to intermolecular hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range.

C≡N Stretching: The nitrile (-C≡N) group has a very characteristic sharp and strong absorption peak in the 2220-2260 cm⁻¹ region. This peak is often easily identifiable due to its intensity and position in a relatively uncongested part of the spectrum.

C=C and C=N Stretching: The aromatic ring stretching vibrations (both C=C and C=N) are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

O-H Bending: The in-plane bending vibration of the O-H group is anticipated to appear around 1330-1440 cm⁻¹.

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group typically occurs in the 1200-1260 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to be found in the far-infrared region, typically between 500 and 690 cm⁻¹.

A study on the related compound 2-Bromo-5-methoxybenzonitrile, where the hydroxyl group is replaced by a methoxy group, provides experimental and calculated vibrational frequencies that can serve as a useful reference. The observed FTIR spectrum of 2-Bromo-5-methoxybenzonitrile showed characteristic peaks for the aromatic C-H, C≡N, and C-Br stretching modes, which align with the expected regions for this compound.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C≡N Stretch | 2220-2260 | Strong, Sharp |

| Aromatic C=C/C=N Stretch | 1400-1600 | Medium to Strong |

| O-H Bend | 1330-1440 | Medium |

| C-O Stretch | 1200-1260 | Strong |

| C-Br Stretch | 500-690 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser source. It provides information that is complementary to FTIR spectroscopy. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that non-polar functional groups and symmetric vibrations give rise to strong Raman signals. The resulting spectrum provides a unique "molecular fingerprint" that can be used for identification and structural analysis. molbase.commsu.edu

For this compound, the following vibrational modes are expected to be prominent in its Raman spectrum:

C≡N Stretching: The nitrile group, being a relatively non-polar bond with high polarizability, typically produces a strong and sharp signal in the Raman spectrum in the 2220-2260 cm⁻¹ range.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted pyridine ring is expected to be a very strong and characteristic Raman band, often observed around 1000 cm⁻¹. Other aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region will also be Raman active.

C-Br Stretching: The C-Br bond, involving a heavy atom, will have a low-frequency stretching mode (500-690 cm⁻¹) that is typically strong and easily observable in the Raman spectrum.

In a computational and experimental study of the analogous compound 2-Bromo-5-methoxybenzonitrile, the FT-Raman spectrum was recorded and analyzed. jchps.com The findings from this study are instructive for predicting the Raman spectrum of this compound. The study reported strong Raman intensities for the C≡N stretch and various aromatic ring modes, which is consistent with theoretical expectations.

Table 2: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| C≡N Stretch | 2220-2260 | Strong |

| Aromatic C=C/C=N Stretch | 1400-1600 | Medium to Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Br Stretch | 500-690 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

While a crystal structure for this compound has not been reported in the searched literature, the crystal structures of its isomers, 5-Bromo-2-hydroxybenzonitrile nih.gov and 3-bromo-2-hydroxybenzonitrile, have been determined and provide significant insight into the likely structural features of the target molecule.

In the crystal structure of 5-Bromo-2-hydroxybenzonitrile, the molecules are linked into one-dimensional chains through hydrogen bonding between the phenolic hydroxyl group of one molecule and the nitrogen atom of the nitrile group of an adjacent molecule. nih.gov The O-H···N hydrogen bond distances were found to be 2.805(4) Å and 2.810(4) Å. nih.gov The nitrile group was observed to be nearly linear, with C-C≡N bond angles of 179.1(4)° and 177.1(4)°. nih.gov

Similarly, the structure of 3-bromo-2-hydroxybenzonitrile also features intermolecular hydrogen bonding, though in this case, it occurs between the hydroxyl group and both the bromine and nitrile substituents of a neighboring molecule, forming a spiral chain.

Based on the analysis of these isomers, it is highly probable that the crystal structure of this compound would also be heavily influenced by intermolecular hydrogen bonding involving the hydroxyl and nitrile functional groups. The molecules are expected to be largely planar, and crystal packing will likely involve π-stacking interactions between the aromatic rings in addition to the hydrogen-bonded network.

Table 3: Crystallographic Data for the Isomer 5-Bromo-2-hydroxybenzonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄BrNO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8422 (3) |

| b (Å) | 8.5166 (7) |

| c (Å) | 21.6507 (18) |

| α (°) | 97.074 (1) |

| β (°) | 91.991 (1) |

| γ (°) | 97.068 (1) |

| Volume (ų) | 696.83 (10) |

| Z | 4 |

Data obtained from the crystallographic study of the isomer, 5-Bromo-2-hydroxybenzonitrile. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is related to the energy difference between these states and is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The this compound molecule contains a substituted pyridine ring, which is a conjugated π-electron system. This system acts as the primary chromophore. The presence of the hydroxyl (-OH), nitrile (-CN), and bromine (-Br) substituents on the ring will influence the energy of the electronic transitions and thus the position of the absorption maxima.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like pyridine, these transitions are typically strong and occur at shorter wavelengths (in the UV region).

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair electrons on the nitrogen of the nitrile group or the oxygen of the hydroxyl group, to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.

A study on the structurally related compound 2-Bromo-5-methoxybenzonitrile reported a UV-Vis absorption maximum at 249 nm, which was attributed to a π → π* electronic transition. jchps.com Given the similar conjugated system, this compound is expected to exhibit a similar UV absorption profile. The hydroxyl group, being an auxochrome (a group that modifies the light-absorbing properties of a chromophore), is likely to cause a slight shift in the λmax compared to the methoxy-substituted analogue. The extent and direction of this shift (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) would depend on factors such as solvent polarity and pH.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Region |

|---|---|---|

| π → π* | ~250 | UV-B |

| n → π* | >300 | UV-A |

Computational and Theoretical Investigations of 2 Bromo 5 Hydroxynicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic nature of molecules. For 2-Bromo-5-hydroxynicotinonitrile, these methods elucidate its stability, reactivity, and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. Calculations are typically performed using specific combinations of functionals and basis sets, such as the B3LYP functional with a 6-311++G(d,p) basis set, which has been successfully applied to similar aromatic compounds. nih.govresearchgate.netresearchgate.net

The optimization process yields key geometric parameters, including bond lengths and bond angles. This data is essential for understanding the molecule's three-dimensional shape and steric environment. For this compound, DFT calculations would provide the precise lengths of bonds like C-Br, C-O, O-H, C≡N, and the various C-C and C-N bonds within the pyridine (B92270) ring, as well as the angles between these bonds.

Table 1: Example of Predicted Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-Br | 1.89 Å |

| C5-O6 | 1.36 Å | |

| O6-H7 | 0.97 Å | |

| C3-C8 | 1.45 Å | |

| C8-N9 | 1.16 Å | |

| Bond Angle | N1-C2-C3 | 120.5° |

| C4-C5-C6 | 118.9° | |

| C2-C3-C8 | 121.0° | |

| Dihedral Angle | C4-C5-O6-H7 | 180.0° |

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are based on typical parameters for similar chemical structures.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. mssm.edu A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. researchgate.net DFT calculations can determine the energies of these orbitals and map their spatial distribution on the molecule, identifying the likely sites of reaction.

Table 2: Example of Calculated Frontier Molecular Orbital Properties for this compound

| Parameter | Energy (eV) |

| E(HOMO) | -6.85 |

| E(LUMO) | -2.15 |

| Energy Gap (ΔE) | 4.70 |

Note: These values are representative examples for illustrative purposes.

Computational methods are highly effective in predicting the spectroscopic signatures of molecules.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov The resulting theoretical IR spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as the O-H stretch, the C≡N stretch of the nitrile group, and various C-C and C-N stretching and bending modes within the pyridine ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate NMR chemical shifts (¹H and ¹³C). mdpi.com These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the chemical environment of each atom in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths. nih.gov This allows for the prediction of the UV-Vis absorption spectrum, providing information on the wavelengths of light the molecule absorbs. The analysis of these transitions, often from HOMO to LUMO, offers further insight into the molecule's electronic structure. schrodinger.com

Reaction Mechanism Studies and Transition State Analysis

Theoretical calculations are instrumental in elucidating the detailed pathways of chemical reactions. For this compound, this could involve studying its synthesis or its participation in subsequent reactions, such as nucleophilic aromatic substitution.

By mapping the potential energy surface (PES) of a reaction, computational chemists can identify reactants, products, intermediates, and, crucially, transition states. nih.gov The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor governing the reaction rate. This analysis provides a deep, mechanistic understanding of how chemical transformations occur, predicting which reaction pathways are most favorable under specific conditions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. mssm.eduespublisher.com Using classical mechanics principles and a defined force field, MD simulates the movement of atoms in a molecule, taking into account factors like temperature, pressure, and solvent effects.

For this compound, MD simulations can be used to explore its conformational landscape. For example, the rotation around the C-O bond of the hydroxyl group can be studied to determine the relative energies and populations of different rotamers. MD simulations are particularly useful for understanding how the molecule behaves in a biological environment, such as near a protein binding site, by revealing its flexibility and preferred intermolecular interactions. nih.gov

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate the structural or computational descriptors of a molecule with its macroscopic or biological properties. mssm.edu These descriptors can be derived from DFT calculations and include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric parameters, and topological indices.

While specific QSPR models for this compound are not widely documented, the methodology could be applied to a series of related nicotinonitrile derivatives. For instance, a QSPR model could be developed to predict properties like solubility, toxicity, or inhibitory activity against a specific enzyme, thereby guiding the design of new compounds with desired characteristics.

Applications of 2 Bromo 5 Hydroxynicotinonitrile in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Systems

The reactivity of the three distinct functional groups in 2-Bromo-5-hydroxynicotinonitrile provides chemists with a powerful tool for constructing intricate heterocyclic systems. The bromo substituent is amenable to various cross-coupling reactions, the hydroxyl group can be readily derivatized, and the cyano group can participate in a range of transformations or be converted into other functional moieties.

Precursor in the Synthesis of Polysubstituted Pyridines

The bromine atom at the 2-position of this compound serves as a key handle for introducing a wide array of substituents onto the pyridine (B92270) core through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction pairs the bromo-substituted pyridine with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. This method is widely used due to the stability and low toxicity of the boron reagents.

Negishi Coupling: In this case, an organozinc reagent is coupled with the aryl bromide. Negishi couplings are known for their high functional group tolerance and reactivity. organic-chemistry.org

Stille Coupling: This involves the reaction with an organotin compound. While effective, the toxicity of organotin reagents has led to a decline in its use in some applications.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene.

Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine.

The ability to selectively functionalize the 2-position through these methods, followed by potential modification of the hydroxyl and cyano groups, opens up synthetic routes to a vast library of polysubstituted pyridines with tailored electronic and steric properties. The general order of reactivity for aryl electrophiles in these cross-coupling reactions is typically I > Br ~ OTf >> Cl. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Name | Coupling Partner | Bond Formed | Key Features |

| Suzuki Coupling | Organoboron Reagent | C-C | Stable reagents, mild reaction conditions. |

| Negishi Coupling | Organozinc Reagent | C-C | High reactivity and functional group tolerance. organic-chemistry.org |

| Stille Coupling | Organotin Reagent | C-C | Effective but toxic reagents. |

| Heck Coupling | Alkene | C-C | Forms substituted alkenes. |

| Buchwald-Hartwig | Amine | C-N | Forms arylamines. |

Intermediate in the Formation of Fused Polycyclic Heterocycles

The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of fused polycyclic heterocycles. These structures are of significant interest due to their prevalence in natural products, pharmaceuticals, and functional materials.

The synthesis of N-fused heterocycles can be achieved through intramolecular cyclization reactions. nih.gov By first performing a reaction at the bromine or hydroxyl position to introduce a suitable side chain, subsequent cyclization involving the cyano group or another position on the pyridine ring can lead to the formation of bicyclic and polycyclic systems. For instance, the hydroxyl group can be alkylated with a chain containing a terminal nucleophile, which can then react with the cyano group to form a new ring. Alternatively, a cross-coupling reaction at the bromo position can introduce a group that can undergo a subsequent cyclization reaction.

Role in the Development of Functional Organic Materials

The unique electronic properties of the pyridine ring, combined with the ability to introduce various functional groups, make this compound an attractive scaffold for the design of novel organic materials with specific optical and electronic characteristics.

Components for Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

While direct evidence for the use of this compound in OLEDs is not extensively reported, its structural motifs are found in materials developed for such applications. Pyridine and pyrimidine (B1678525) derivatives are known to be effective components in OLEDs, often serving as electron-transporting materials or as part of the emissive layer. researchgate.net The electron-deficient nature of the pyridine ring can facilitate electron injection and transport, which is a crucial characteristic for efficient OLED performance.

Furthermore, phosphine (B1218219) oxide derivatives, which can be conceptually linked to the functionalization of the pyridine nitrogen, have been successfully employed as host and electron-transport materials in high-efficiency phosphorescent OLEDs. researchgate.net The ability to tune the electronic properties of the pyridine core through substitution at the bromo and hydroxyl positions could allow for the development of materials with optimized energy levels for use in OLEDs and other optoelectronic devices.

Monomers for Polymer Synthesis with Specific Properties

The functional groups on this compound provide handles for its incorporation into polymers. The hydroxyl group can be esterified with polymerizable groups like acrylates or methacrylates, or it can serve as an initiation site for ring-opening polymerization. The bromo group can be utilized in polycondensation reactions, such as Suzuki polycondensation, to create conjugated polymers with interesting electronic and optical properties.

The nitrile group can also play a role in polymerization, either by participating in cyclotrimerization reactions to form triazine-linked polymers or by being converted to other functional groups that can be polymerized. The ability to create polymers with a high density of functional pyridine units opens up possibilities for applications in areas such as catalysis, sensing, and as functional coatings. The polymerization of functional monomers is a complex process where side reactions can be influenced by the nature of the functional groups. mdpi.com

Utility in Agrochemical Research and Specialty Chemical Development (as synthetic intermediates)

In the realm of agrochemical research, substituted pyridines are a well-established class of compounds with a wide range of biological activities. While specific applications of this compound in commercial agrochemicals are not widely documented, its potential as a synthetic intermediate is significant. The structural features of this molecule allow for the systematic modification and generation of a library of novel pyridine derivatives for biological screening.

The development of new agrochemicals often relies on the synthesis of diverse molecular scaffolds to identify new modes of action and overcome resistance. The versatility of this compound as a starting material makes it a valuable tool for medicinal and agricultural chemists in the discovery of new lead compounds. For instance, the related compound, 5-bromo-2-hydroxynicotinic acid, is categorized as a pharmaceutical intermediate, highlighting the utility of this class of substituted pyridines in the synthesis of bioactive molecules.

Analytical Methodologies for Purity, Identification, and Quantification of 2 Bromo 5 Hydroxynicotinonitrile

Chromatographic Separation Techniques

Chromatography is the cornerstone for assessing the purity of 2-Bromo-5-hydroxynicotinonitrile and for quantifying it in various matrices. The selection of the appropriate chromatographic technique is contingent on the specific analytical objective.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as the principal method for determining the purity and for the precise quantification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this polar, aromatic compound.

A typical RP-HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous component, often with a buffer like phosphate (B84403) or an acid such as phosphoric or formic acid to control the ionization of the phenolic hydroxyl group and the pyridine (B92270) nitrogen, and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the efficient elution of the target compound and any impurities with varying polarities. sielc.comresearchgate.net

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of this compound of known concentrations. The peak area of the analyte is then plotted against its concentration. The concentration of the compound in an unknown sample can be determined by interpolating its peak area on this calibration curve. nih.gov The purity is assessed by calculating the peak area of this compound as a percentage of the total area of all observed peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Value/Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.39 min nih.gov |

This data is representative and may require optimization for specific instruments and samples.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, this compound, with its polar hydroxyl group, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is imperative to convert it into a more volatile and thermally stable analogue. research-solution.com

The most common derivatization technique for compounds containing hydroxyl groups is silylation. research-solution.comchemcoplus.co.jp This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov This reaction is typically carried out in an aprotic solvent, and pyridine is often used as it can act as both a solvent and a catalyst, driving the reaction to completion. nih.gov

Once derivatized, the resulting TMS-ether of this compound can be readily analyzed by GC, usually coupled with a mass spectrometry (MS) detector for definitive identification based on its mass spectrum and retention time. nih.govresearchgate.net

Table 2: Representative GC Derivatization and Analysis Protocol

| Step | Procedure |

|---|---|

| Sample Preparation | Dry 1 mg of the sample under a stream of nitrogen. |

| Derivatization | Add 100 µL of pyridine and 100 µL of BSTFA. Cap the vial and heat at 60°C for 30 minutes. |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Temperature Program | Initial: 100°C (hold 2 min)Ramp: 10°C/min to 280°C (hold 5 min) |

| Injector Temp. | 250°C |

| Detector (MS) | Transfer line: 280°CIon source: 230°C |

This data is representative and may require optimization for specific instruments and samples.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. wisc.educhemistryhall.com By spotting the reaction mixture alongside the starting materials on a TLC plate, one can qualitatively observe the consumption of reactants and the formation of the product over time. wisc.edu

For a compound like this compound, a silica (B1680970) gel plate is typically used as the stationary phase due to its polar nature. wisc.edu The mobile phase, or eluent, is a mixture of organic solvents, and its composition is optimized to achieve good separation between the starting materials, the product, and any by-products. A common starting point for developing a solvent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. silicycle.com The ratio of these solvents is adjusted to obtain a retention factor (Rf) for the product that is ideally between 0.2 and 0.4. silicycle.com

Visualization of the spots on the TLC plate is typically achieved under UV light, as the pyridine ring is UV-active. researchgate.net

Table 3: Representative TLC Systems for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 TLC plates |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Dichloromethane:Methanol (e.g., 9.5:0.5 v/v) |

| Application | Spotting of starting material, co-spot (starting material and reaction mixture), and reaction mixture. |

| Development | In a closed chamber saturated with the eluent. |

| Visualization | UV lamp (254 nm) |

| Expected Observation | Disappearance of the starting material spot and appearance of a new product spot with a different Rf value. |

The optimal solvent system is highly dependent on the specific reactants and reaction conditions.

Electrophoretic Methods

Currently, there is limited specific information available in the public domain regarding the application of electrophoretic methods for the analysis of this compound. While capillary electrophoresis (CE) is a powerful technique for the separation of charged species and could potentially be adapted for this compound, detailed methodologies have not been widely reported.

Spectrophotometric Quantification Methods (e.g., UV-Vis absorption)

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of this compound, provided it is the only absorbing species in the solution or its absorbance can be distinguished from other components. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.

The pyridine ring in this compound contains a chromophore that absorbs UV radiation. The absorption spectrum of pyridine and its derivatives typically shows a strong absorption band. amazonaws.com For pyridine itself, absorption maxima are observed around 250-260 nm. nih.govorientjchem.org The exact position of the maximum absorption (λmax) for this compound would be influenced by the bromo and hydroxyl substituents on the pyridine ring. The λmax should be experimentally determined by scanning a dilute solution of the pure compound over a range of UV wavelengths. matanginicollege.ac.in

For quantification, a calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The absorbance of the unknown sample is then measured, and its concentration is calculated using the calibration curve. The pH of the solution can influence the UV spectrum of pyridine derivatives due to the protonation of the ring nitrogen, so buffering the solutions is often necessary for reproducible results. nih.govorientjchem.org

Table 4: Representative Parameters for UV-Vis Spectrophotometric Quantification

| Parameter | Value/Condition |

|---|---|

| Instrument | UV-Visible Spectrophotometer |

| Solvent/Blank | Methanol or a suitable buffer solution |

| Wavelength Scan | 200-400 nm (to determine λmax) |

| Expected λmax | ~250-270 nm (representative for substituted pyridines) |

| Quantification | Measurement of absorbance at λmax and use of a calibration curve. |

This data is representative and must be confirmed experimentally for this compound.

Future Research Directions and Challenges for 2 Bromo 5 Hydroxynicotinonitrile Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic methodologies. For 2-Bromo-5-hydroxynicotinonitrile, research efforts should be directed towards processes that are not only high-yielding but also environmentally benign, minimizing waste and avoiding harsh reaction conditions.

Another area of exploration is the development of one-pot or tandem reactions where multiple bond-forming events occur in a single reaction vessel. This could involve, for example, a multi-component reaction between a suitable propyne (B1212725) derivative, an ammonia (B1221849) source, and a brominating agent. Such approaches significantly reduce the need for intermediate purification steps, saving time, solvents, and energy.

| Potential Synthetic Strategy | Description | Potential Advantages | Challenges |

| Direct C-H Bromination | Introduction of a bromine atom at the C2 position of 5-hydroxynicotinonitrile using a suitable brominating agent and catalyst. | High atom economy, reduced step count. | Regioselectivity control, potentially harsh reaction conditions. |

| Multi-component Reaction | A one-pot synthesis from simpler, readily available starting materials to construct the substituted pyridine (B92270) ring. | High convergence, operational simplicity, reduced waste. | Identification of suitable reaction partners and catalysts, optimization of reaction conditions. |

| Modification of Precursors | Synthesis from related, more accessible pyridine derivatives, such as the diazotization of 2-amino-5-hydroxynicotinonitrile. | Utilizes established and reliable chemical transformations. | May involve hazardous reagents (e.g., nitrites), potential for side reactions. |

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The unique arrangement of the bromo, hydroxyl, and nitrile groups in this compound offers a wealth of opportunities for derivatization. Future research should aim to systematically explore the reactivity of each functional group, both in isolation and in concert.

The bromine atom at the C2 position is a key handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby enabling the synthesis of large libraries of novel compounds. The reactivity of the C-Br bond can be fine-tuned by the choice of catalyst and reaction conditions.

The hydroxyl group at the C5 position can be readily derivatized through O-alkylation, O-acylation, and O-arylation reactions. This would not only allow for the modulation of the compound's physicochemical properties but also serve as a protecting group or a point of attachment to other molecules. Furthermore, the hydroxyl group can direct electrophilic substitution to other positions on the pyridine ring.

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings. These transformations provide access to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

| Functional Group | Potential Derivatization Reactions | Resulting Functionality |

| 2-Bromo | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig | Aryl, heteroaryl, alkyl, alkynyl, amino groups |

| 5-Hydroxy | O-alkylation, O-acylation, O-arylation | Ethers, esters, aryl ethers |

| 3-Nitrile | Hydrolysis, reduction, cycloaddition | Carboxylic acids, amides, amines, heterocycles |

Integration into Emerging Areas of Chemical Research (e.g., Flow Chemistry, Photo-Redox Catalysis)

The integration of this compound chemistry into emerging areas such as flow chemistry and photo-redox catalysis could unlock new synthetic possibilities and overcome some of the limitations of traditional batch chemistry.

Flow chemistry, which involves carrying out reactions in a continuously flowing stream, offers several advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and facile scalability. nih.gov The synthesis of pyridine derivatives has been shown to be amenable to flow conditions. acs.orgacs.org For example, the bromination of the pyridine ring, which can be highly exothermic, could be performed more safely and with greater control in a flow reactor. nih.gov

Photo-redox catalysis utilizes visible light to drive chemical reactions under mild conditions. researchgate.net This technology has emerged as a powerful tool for the functionalization of heterocyclic compounds, including pyridines. researchgate.netacs.orgunibo.it Future research could explore the use of photo-redox catalysis for the C-H functionalization of this compound or for novel cross-coupling reactions that are not accessible through traditional thermal methods. The generation of pyridinyl radicals under photoredox conditions opens up new avenues for functionalization. researchgate.netunibo.it

Expanding its Role as a Versatile Chemical Platform for Diverse Applications

The unique structural features of this compound make it a promising platform for the development of new molecules with diverse applications. Nicotinonitrile derivatives are known to possess a wide range of biological activities and are found in several marketed drugs. ekb.egekb.eg

In medicinal chemistry, this compound could serve as a starting point for the synthesis of novel kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. The bromo and hydroxyl groups provide convenient handles for the introduction of various pharmacophores, allowing for the rapid generation of compound libraries for high-throughput screening. Novel nicotinonitrile derivatives have shown promise as potent anticancer agents. nih.gov

In the field of agrochemicals, pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. researchgate.net The structural motifs present in this compound could be incorporated into new agrochemical candidates with improved efficacy and environmental profiles.

In materials science, functionalized pyridines are used as ligands for metal complexes with interesting photophysical and catalytic properties. The nitrile and hydroxyl groups of this compound could act as coordination sites for metal ions, leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in sensing, catalysis, and gas storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.